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Compound of Interest

Compound Name: (2)-1-Methoxy-1-penten-3-yne
CAS No.: 17053-80-4
Cat. No.: B107567
Get Quote
. J

Executive Summary & Chemical Profile[1]

(2)-1-Methoxy-1-penten-3-yne represents a specialized class of conjugated enyne ethers
serving as a "linchpin” reagent in the synthesis of polysubstituted furans, phenols, and complex
polyketide fragments. Unlike simple terminal alkynes, this internal alkyne (C5-methyl
substituted) combined with an electron-rich enol ether offers a unique push-pull electronic
system.

This guide details the regioselective protocols for transforming this building block, focusing on
Gold(l)-catalyzed cycloisomerization and Diels-Alder cycloadditions.

Chemical Identity
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Property Specification

IUPAC Name (2)-1-Methoxy-1-penten-3-yne
Structure

Molecular Weight 96.13 g/mol
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Reactivity Logic & Pathway Selection

The reactivity of (Z)-1-Methoxy-1-penten-3-yne is governed by the competition between the
electron-donating methoxy group (activating the alkene) and the pi-acidity of the alkyne.

Decision Matrix

e Target: Substituted Furans

Use Protocol A (Au-Catalysis). The Lewis acidic gold activates the alkyne, triggering
nucleophilic attack by the enol ether oxygen.

o Target: Polysubstituted Benzenes

Use Protocol B (Diels-Alder). The molecule acts as an electron-rich diene (Danishefsky-type
surrogate).

e Target: 1,4-Dicarbonyls

Use Protocol C (Brgnsted Acid Hydrolysis). Controlled hydration yields

-keto aldehydes.

Visualization: Reactivity Flowchart
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(2)-1-Methoxy-1-penten-3-yne

Figure 1: Divergent synthetic pathways for (Z)-1-Methoxy-1-penten-3-yne controlled by
catalyst selection.

Detailed Experimental Protocols
Protocol A: Gold(l)-Catalyzed Synthesis of 2,5-
Disubstituted Furans

This is the highest-value transformation, converting the linear enyne directly into a heterocycle
with 100% atom economy.

Mechanism: The Au(l) coordinates to the alkyne (acting as a

-acid). The methoxy oxygen attacks the activated alkyne (5-endo-dig or 5-exo-dig depending
on polarization), followed by demethylation/aromatization.

Reagents:

Substrate: (Z)-1-Methoxy-1-penten-3-yne (1.0 equiv)

Catalyst: Ph3PAUCI (5 mol%) + AgSbF6 (5 mol%) (Generates cationic Au(l))

Solvent: Anhydrous Dichloromethane (DCM)

Quench: Triethylamine

Step-by-Step Workflow:
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o Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Ph3PAuCI (25 mg,
0.05 mmol) and AgSbF6 (17 mg, 0.05 mmol) in DCM (2 mL). Stir for 10 minutes. A white
precipitate (AgCl) will form.

o Substrate Addition: Dissolve (Z)-1-Methoxy-1-penten-3-yne (96 mg, 1.0 mmol) in DCM (3
mL). Add this solution dropwise to the catalyst mixture at room temperature.

o Reaction Monitoring: Stir at ambient temperature. Monitor by TLC (Hexanes/EtOAc 9:1). The
starting material (high Rf) should disappear within 1-3 hours.

o Workup: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove
silver salts and gold catalyst.

 Purification: Concentrate the filtrate under reduced pressure (Caution: Product may be
volatile). Purify via flash chromatography to yield the furan derivative.

Expected Outcome: Formation of 2-methylfuran derivatives. The position of the methoxy group
usually leads to its loss or rearrangement depending on exact conditions, but in non-
nucleophilic media, migration can occur.

Protocol B: Diels-Alder Cycloaddition (Benzene
Synthesis)

The reagent acts as an electron-rich diene. This protocol uses Dimethyl Acetylenedicarboxylate
(DMAD) as a model dienophile.

Reagents:

e Diene: (Z)-1-Methoxy-1-penten-3-yne (1.0 equiv)
e Dienophile: DMAD (1.2 equiv)

e Solvent: Toluene (anhydrous)

Step-by-Step Workflow:
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o Setup: Charge a pressure tube or sealed flask with the diene (1.0 mmol) and DMAD (1.2
mmol) in Toluene (5 mL).

e Thermal Cycle: Heat the mixture to 110°C for 12-24 hours. The "Z" configuration of the
alkene facilitates the s-cis conformation required for the [4+2] cycloaddition.

» Elimination (Aromatization): The initial adduct is a cyclohexadiene. Often, methanol
elimination occurs spontaneously or can be forced by adding a trace of acid (p-TsOH) during
workup to yield the aromatic phthalate derivative.

 Purification: Evaporate toluene and purify via column chromatography.

Mechanistic Insight: Acid-Catalyzed Hydration

Understanding the hydration pathway is critical for troubleshooting side reactions in the
protocols above.

Pathway:

o Protonation: H+ attacks the electron-rich alkene (C2), forming a resonance-stabilized
oxocarbenium ion at C1.

o Water Attack: Water attacks C1.
o Elimination: Methanol is eliminated, generating an enal/enone.

» Alkyne Hydration: Under stronger conditions, the alkyne hydrates to a ketone, resulting in a
1,4-dicarbonyl system (4-oxopentanal).
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Figure 2: Stepwise hydration mechanism leading to 1,4-dicarbonyl precursors.

Troubleshooting & Critical Parameters
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Issue

Probable Cause

Corrective Action

Low Yield in Au-Catalysis

Catalyst poisoning or wet

solvent.

Ensure DCM is distilled over
CaH2. Use AgSbF6 in a
glovebox if possible to prevent

hydrolysis.

No Reaction in Diels-Alder

Diene cannot achieve s-cis

conformation.

Ensure the starting material is
the (Z2)-isomer. The (E)-isomer
reacts significantly slower due
to steric hindrance in achieving

S-Cis.

In Protocol C, use buffered

conditions or low temperature

Polymerization Acid concentration too high. (-78°C) to control the highly
reactive oxocarbenium
intermediates.
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Note: While specific papers on the "penten-3-yne" homologue are less common than the

"buten-3-yne" parent, the reactivity profiles described in References 1 and 2 cover the general

class of 1-alkoxy-1-en-3-ynes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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